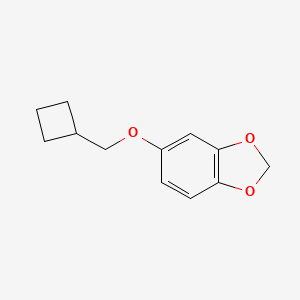

5-(Cyclobutylmethoxy)-1,3-benzodioxole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

5-(cyclobutylmethoxy)-1,3-benzodioxole |

InChI |

InChI=1S/C12H14O3/c1-2-9(3-1)7-13-10-4-5-11-12(6-10)15-8-14-11/h4-6,9H,1-3,7-8H2 |

InChI Key |

XRGGPDPCPLSEEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)COC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

5-(Cyclobutylmethoxy)-1,3-benzodioxole: Structural Profiling, Synthesis, and Applications in Rational Drug Design

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic deployment of specialized molecular fragments. 5-(Cyclobutylmethoxy)-1,3-benzodioxole (CAS: 1185836-74-1) represents a highly tailored building block that synergizes two privileged chemical motifs: the metabolically stable 1,3-benzodioxole core and the conformationally restricted cyclobutylmethoxy appendage.

This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, the causality behind its synthetic methodology, and its strategic utility in fragment-based drug discovery (FBDD) and bioisosteric replacement.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical metrics of a fragment is critical for predicting its behavior in biological systems. The integration of a cyclobutane ring via an ether linkage to a benzodioxole system creates a molecule with optimal lipophilicity for central nervous system (CNS) penetration and hydrophobic pocket targeting, while maintaining a low topological polar surface area (TPSA).

Quantitative Chemical Data

| Property | Value | Pharmacological Implication |

| IUPAC Name | 5-(cyclobutylmethoxy)-1,3-benzodioxole | N/A |

| CAS Registry Number | 1185836-74-1 | N/A |

| Molecular Formula | C₁₂H₁₄O₃ | Complies with Rule of 3 for FBDD |

| Molecular Weight | 206.24 g/mol | Ideal fragment size for lead generation |

| Topological Polar Surface Area | 27.69 Ų | Excellent membrane permeability (Blood-Brain Barrier) |

| Estimated LogP | ~3.1 | Optimal lipophilicity for hydrophobic interactions |

| Hydrogen Bond Donors | 0 | Reduces desolvation penalty upon target binding |

| Hydrogen Bond Acceptors | 3 | Facilitates interaction with receptor backbones |

| Rotatable Bonds | 3 | Low entropic penalty during receptor binding |

Structural Significance and Bioisosterism

The architectural logic of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is rooted in the principles of bioisosterism and conformational restriction.

The Benzodioxole Core: A Catechol Bioisostere

The 1,3-benzodioxole moiety is widely recognized in medicinal chemistry as a classic bioisostere for the catechol (1,2-dihydroxybenzene) group. While catechols are highly susceptible to rapid Phase II metabolism (via glucuronidation and sulfation) and methylation by Catechol-O-Methyltransferase (COMT), the methylenedioxy bridge of the benzodioxole locks the oxygen atoms. This modification preserves the electronic distribution and hydrogen-bond acceptor geometry of the molecule while rendering it metabolically inert, thereby significantly enhancing oral bioavailability as detailed in studies on [1].

The Cyclobutylmethoxy Group: Conformational Restriction

Appending a linear alkyl chain (e.g., n-pentyl) to a pharmacophore introduces multiple rotatable bonds. When such a flexible molecule binds to a target receptor, it must freeze into a single conformation, incurring a massive entropic penalty (

Figure 1: Pharmacophore mapping and structural rationale for 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Synthetic Methodology: The Self-Validating Protocol

The synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is achieved via a Williamson ether synthesis. The protocol below is designed not just as a set of instructions, but as a chemically logical sequence where every reagent choice serves a specific mechanistic purpose.

Step-by-Step Experimental Workflow

-

Preparation & Solvation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of sesamol (3,4-methylenedioxyphenol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent. It effectively solvates cations but leaves anions relatively unsolvated. This creates a highly reactive "naked" phenoxide anion in the subsequent step, which is mandatory for attacking sterically hindered electrophiles.

-

Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes. Causality: Sesamol is a relatively acidic phenol (pKa ~10). K₂CO₃ is a mild, heterogeneous base that quantitatively deprotonates the phenol without the risk of degrading the sensitive methylenedioxy acetal linkage, which could occur if stronger bases (like NaH) or aqueous conditions were used.

-

Electrophilic Addition: Dropwise, add 1.2 equivalents of cyclobutylmethyl bromide. Causality: The primary bromide is selected over the chloride analogue due to the superior leaving group ability of the bromide ion. This is critical because the neopentyl-like steric bulk of the adjacent cyclobutane ring significantly retards S_N2 trajectory access.

-

Thermal Activation: Elevate the reaction temperature to 80°C and stir for 12 hours. Causality: The steric hindrance of the cyclobutylmethyl system creates a high activation energy barrier (

) for the S_N2 transition state. Heating to 80°C provides the necessary kinetic energy to drive the reaction to completion, suppressing competitive side reactions. -

Aqueous Workup: Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers extensively with brine. Causality: The brine wash is a critical self-validating step to partition and remove the highly water-soluble DMF from the organic phase, preventing solvent contamination during isolation.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, 5% to 15% EtOAc in Hexanes gradient).

Figure 2: Step-by-step synthetic workflow for the SN2 preparation of the target compound.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized fragment, the following analytical parameters serve as the standard validation criteria:

-

¹H NMR (400 MHz, CDCl₃): The diagnostic methylenedioxy protons must appear as a sharp, integrated singlet at δ 5.90 (2H). The ether linkage protons (-OCH₂-) will present as a doublet around δ 3.82 (2H, J = 7.0 Hz), coupling directly to the cyclobutane methine proton. The aromatic region will display a multiplet between δ 6.30 - 6.75 (3H), confirming the intact benzodioxole ring.

-

LC-MS (ESI+): The mass spectrum must yield a dominant pseudomolecular ion peak [M+H]⁺ at m/z 207.1, validating the molecular weight of the C₁₂H₁₄O₃ structure.

-

HPLC: Purity should be assessed at >98% using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid), monitored at 254 nm (corresponding to the aromatic chromophore).

Applications in Advanced Drug Discovery

The unique structural topology of 5-(Cyclobutylmethoxy)-1,3-benzodioxole makes it a highly sought-after intermediate in the synthesis of complex therapeutics, particularly in the realm of [3] and ion channel modulators.

By incorporating this fragment into a larger drug scaffold, medicinal chemists can simultaneously achieve two goals:

-

Metabolic Shielding: Protecting the molecule from rapid hepatic clearance by utilizing the benzodioxole shield, a technique proven effective in the [2].

-

Receptor Affinity Enhancement: Forcing the molecule into a bioactive conformation via the cyclobutyl ring, allowing the ether oxygen and aromatic system to engage in highly specific hydrogen bonding and

stacking interactions within the target protein's binding site.

References

-

Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [1]

-

Title: Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents Source: Arabian Journal of Chemistry / ScienceDirect URL: [Link] [2]

-

Title: Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [3]

Potential biological activities of 1,3-benzodioxole derivatives

An In-Depth Technical Guide to the Biological Activities of 1,3-Benzodioxole Derivatives

Section 1: Introduction to a Privileged Scaffold

The 1,3-benzodioxole, also known as the methylenedioxyphenyl (MDP) group, is a remarkable structural motif found in a vast array of natural and synthetic compounds.[1][2] This fused bicyclic system, consisting of a benzene ring fused to a 1,3-dioxole ring, serves as a versatile scaffold in medicinal chemistry and drug discovery.[3][4] Its prevalence is notable in well-known natural products such as safrole from sassafras oil, piperine from black pepper, and sesamol from sesame oil.[5][6] The unique electronic and steric properties conferred by the methylenedioxy bridge are central to the diverse biological activities exhibited by its derivatives, which span from profound psychoactive effects to potent anticancer and insecticidal properties.[7][8]

This guide provides a technical overview of the primary biological activities associated with 1,3-benzodioxole derivatives, focusing on the underlying mechanisms of action, therapeutic potential, and key experimental considerations for researchers and drug development professionals. We will explore how this single, relatively simple scaffold can be modified to interact with a wide range of biological targets, leading to a spectrum of pharmacological outcomes.

Section 2: The Core Mechanism: Modulation of Cytochrome P450 Enzymes

A significant portion of the biological activity and toxicological profile of 1,3-benzodioxole derivatives can be attributed to their potent interaction with the cytochrome P450 (CYP) superfamily of enzymes.[9][10] These heme-containing monooxygenases are fundamental to the metabolism and detoxification of a vast number of xenobiotics, including therapeutic drugs.[10][11]

Mechanism-Based Inhibition

Compounds featuring the 1,3-benzodioxole moiety are classic examples of mechanism-based inhibitors of CYP enzymes.[11] The process does not involve simple competitive binding but rather a metabolic activation of the inhibitor by the target enzyme itself. The CYP-catalyzed reaction abstracts a hydrogen atom from the methylene bridge of the dioxole ring, leading to the formation of a highly reactive carbene intermediate.[11] This carbene then covalently binds to the ferrous iron of the enzyme's heme prosthetic group, forming a stable and catalytically inactive metabolic-intermediate complex (MIC).[11][12] This quasi-irreversible inactivation effectively shuts down the enzyme's function.[12]

This inhibitory action is of profound toxicological significance as it can severely impair the clearance of co-administered drugs, leading to potentially dangerous drug-drug interactions.[9][13] However, this same mechanism is harnessed for therapeutic and commercial benefit, as seen in the antiepileptic drug stiripentol, which inhibits CYP enzymes to increase the plasma concentration and prolong the half-life of other anticonvulsant drugs.[14][15][16]

Caption: Mechanism-based inhibition of Cytochrome P450 by 1,3-benzodioxole.

Section 3: Anticancer and Cytotoxic Activities

One of the most promising areas of research for 1,3-benzodioxole derivatives is oncology. Numerous studies have demonstrated their potent antiproliferative activity against a wide range of human tumor cell lines.[17][18]

Inhibition of the Thioredoxin System

A key mechanism underlying the anticancer effects of certain 1,3-benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system.[14][15] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical antioxidant system that is often overexpressed in cancer cells.[16][19] This overexpression helps malignant cells combat high levels of oxidative stress and confers resistance to apoptosis.[15][19]

By inhibiting TrxR, these derivatives disrupt the cell's ability to manage reactive oxygen species (ROS). The resulting accumulation of ROS leads to severe oxidative stress, which in turn triggers downstream apoptotic pathways, selectively killing cancer cells.[20][21]

Caption: Anticancer mechanism via Thioredoxin Reductase (TrxR) inhibition.

Synergy with Arsenicals and Enhanced Efficacy

Inspired by the CYP-inhibitory properties of stiripentol, researchers have developed a novel strategy of conjugating 1,3-benzodioxole moieties with arsenical precursors.[15][16] Arsenicals have long been used in cancer therapy but are limited by their toxicity and rapid elimination.[14][21] The conjugation with a 1,3-benzodioxole derivative significantly slows the elimination of the arsenical in vivo, maintaining a therapeutically effective concentration in the blood for a longer duration.[20][21] These fabricated arsenicals exhibit superior anti-proliferative activity, effectively eliminating tumors while reversing abnormal blood counts in murine models.[14][15]

Quantitative Cytotoxicity Data

The antiproliferative efficacy of novel 1,3-benzodioxole derivatives has been demonstrated to surpass that of standard chemotherapeutic agents in certain cell lines.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) | Source |

| YL210 | MDA-MB-231 | 4.92 ± 1.09 | 5-Fu | 18.06 ± 2.33 | [22] |

| YL210 | MDA-MB-231 | 4.92 ± 1.09 | Sorafenib | 7.62 ± 0.77 | [22] |

| YL210 | A498 | 10.79 ± 2.57 | 5-Fu | 42.07 ± 0.74 | [22] |

| YL201 | MDA-MB-231 | 4.92 ± 1.09 | 5-Fu | 18.06 ± 2.33 | [23] |

| Compound 8 | 52 cell lines | 0.1 - 10 | - | - | [17] |

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of 1,3-benzodioxole derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test 1,3-benzodioxole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (in combination with phenazine ethosulfate) to each well.[3]

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product.[3]

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Section 4: Psychoactive and Neuromodulatory Properties

The 1,3-benzodioxole scaffold is the structural backbone of several well-known psychoactive substances, most notably 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy") and 3,4-methylenedioxyamphetamine (MDA).[24][25]

These compounds exert their primary effects by acting as serotonin-norepinephrine-dopamine releasing agents (SNDRAs).[24][26] They interact with presynaptic monoamine transporters (SERT, NET, DAT), causing a reversal of their normal function. Instead of reuptaking neurotransmitters from the synaptic cleft, the transporters begin to pump them out into the synapse, leading to a rapid and substantial increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine.[25][26][27] This flood of neurotransmitters is responsible for the characteristic entactogenic, euphoric, and stimulant effects, which include feelings of emotional closeness, empathy, and increased energy.[25][26]

MDMA is also a mechanism-based inhibitor of CYP2D6, the same mechanism described previously, which contributes to its complex pharmacology and potential for drug interactions.[28] Chronic or high-dose use is associated with risks including hyperthermia and long-term neurotoxic damage, particularly to serotonin nerve endings.[27]

Caption: Workflow illustrating the action of an insecticide synergist.

Section 6: Emerging Therapeutic Areas

Research continues to uncover new biological activities for this versatile scaffold.

-

Anti-hyperlipidemic Activity: Certain fibrate derivatives have demonstrated the ability to significantly reduce plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL-C) in animal models of hyperlipidemia. [14]* Anti-inflammatory and Antioxidant Effects: Various derivatives have shown antioxidant properties and the ability to inhibit cyclooxygenase (COX) enzymes, key targets for non-steroidal anti-inflammatory drugs (NSAIDs). [3][5][14]The natural compound safrole has also demonstrated antioxidant activity. [29]* Antidiabetic Potential: Safrole oil has been reported to be a potent inhibitor of α-amylase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing postprandial hyperglycemia. [29][30]* Antiparasitic Activity: Derivatives have shown promising schistosomicidal activity against Schistosoma mansoni, the parasite responsible for schistosomiasis, causing mortality and ultrastructural damage to the worms. [31]* Plant Growth Regulation: Synthetic derivatives have been designed to act as agonists of the auxin receptor TIR1, promoting significant root growth in plants like Arabidopsis thaliana and rice. [32]

Section 7: Conclusion and Future Perspectives

The 1,3-benzodioxole scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its ability to interact with a diverse set of biological targets—from metabolic enzymes and neurotransmitter transporters to components of the cellular redox system—underlines its immense value in drug discovery and development. The derivatives range from life-saving drug synergists and promising anticancer agents to powerful psychoactive molecules and effective agricultural tools.

Future research will undoubtedly focus on refining the structure-activity relationships to enhance potency and selectivity for specific targets while minimizing off-target effects. The profound impact of this scaffold on CYP450 enzymes remains a double-edged sword; it is a powerful tool for therapeutic synergy but also a critical liability that requires careful consideration in any drug development program. As synthetic methodologies advance, the exploration of novel derivatives will continue to unlock the full therapeutic potential of this remarkable chemical entity.

Section 8: References

-

Clinical Pharmacology of 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”): The Influence of Gender and Genetics (CYP2D6, COMT, 5-HTT). (2012). PLOS.

-

Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). EurekAlert!.

-

3,4-Methylenedioxyamphetamine. Wikipedia.

-

MDMA. Wikipedia.

-

MDMA (Ecstasy/Molly): Effects, Hazards & Extent of Use. Drugs.com.

-

de la Torre, R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). PubMed.

-

Di Braccio, M., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed.

-

Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (Preprint). SSRN.

-

Luo, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.

-

Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. PubMed.

-

Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed.

-

Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Ingenta Connect.

-

Understanding 1,3-Benzodioxole. (2024). ChemicalBook.

-

Murray, M. (2012). Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. Taylor & Francis.

-

Mechanism-based inhibition of cytochrome P450 by methylenedioxyphenyl compounds. ScienceDirect.

-

Luo, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC.

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2025). ResearchGate.

-

Wang, K., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC.

-

Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. (2025). ResearchGate.

-

Luo, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed.

-

Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. (2023). PMC.

-

Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions. Google Patents.

-

Comparative Analysis of 6-Amino-1,3-benzodioxole-5-carbonitrile and Structurally Similar Compounds: A Guide for Researchers. Benchchem.

-

Wilkinson, C. F. (1967). Penetration, metabolism, and synergistic activity with carbaryl of some simple derivatives of 1,3-benzodioxole in the housefly. Journal of Agricultural and Food Chemistry.

-

The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

-

Safrole and the Versatility of a Natural Biophore. (2023). ResearchGate.

-

Structures of benzodioxol derivatives having various biological activities. (2024). ResearchGate.

-

1,3-Benzodioxole. KCIL Chemofarbe Group.

-

1,3-Benzodioxole 274-09-9 wiki. Guidechem.

-

Sonaxi, et al. (2023). Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. Taylor & Francis.

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). Semantic Scholar.

-

New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2015). PMC - NIH.

-

Eid, E. E. M., & Hawash, M. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. PubMed.

-

New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. (2023). ResearchGate.

-

Eid, E. E. M., & Hawash, M. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. PMC.

-

Di Braccio, M., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. PubMed.

-

Safrole and the Versatility of a Natural Biophore. (2018). Semantic Scholar.

-

Guengerich, F. P. (2019). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC.

-

What is 1,3-Benzodioxole?. (2020). ChemicalBook.

-

Inhibition of Cytochrome P450 Enzymes. (2018). ResearchGate.

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxy...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is 1,3-Benzodioxole?_Chemicalbook [chemicalbook.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. papers.ssrn.com [papers.ssrn.com]

- 23. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 25. MDMA - Wikipedia [en.wikipedia.org]

- 26. MDMA (Ecstasy/Molly): Effects, Hazards & Extent of Use - Drugs.com [drugs.com]

- 27. The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Clinical Pharmacology of 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”): The Influence of Gender and Genetics (CYP2D6, COMT, 5-HTT) | PLOS One [journals.plos.org]

- 29. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 5-(Cyclobutylmethoxy)-1,3-benzodioxole is a highly specialized synthetic intermediate that merges the privileged 1,3-benzodioxole scaffold with a sterically shielded cyclobutylmethoxy moiety. This whitepaper provides an in-depth technical guide on its structural analytics, pharmacophore rationale, and a self-validating synthetic protocol grounded in mechanistic causality.

Chemical Identity & Structural Analytics

Accurate compound identification is the first step in any rigorous drug development workflow. The following table summarizes the core physicochemical identifiers for 5-(Cyclobutylmethoxy)-1,3-benzodioxole[1][2].

| Property | Value / Description |

| IUPAC Name | 5-(Cyclobutylmethoxy)-1,3-benzodioxole |

| CAS Number | 1185836-74-1 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| SMILES String | c1cc2c(cc1OCC1CCC1)OCO2 |

| InChIKey | XRGGPDPCPLSEEL-UHFFFAOYSA-N |

| Structural Class | Aryl Ether / Benzodioxole Derivative |

Pharmacophore Rationale & Downstream Applications

The architectural design of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is not arbitrary; it is engineered to optimize binding affinity and metabolic stability in downstream active pharmaceutical ingredients (APIs).

-

The 1,3-Benzodioxole Core: Often referred to as a methylenedioxyphenyl group, this motif acts as a rigid, bidentate hydrogen-bond acceptor. It is a well-documented bioisostere for dimethoxyaryl groups, frequently utilized to lock molecular conformations and fit precisely into narrow hydrophobic receptor pockets (e.g., as seen in paroxetine or tadalafil analogs).

-

The Cyclobutylmethoxy Shield: Linear alkyl ethers are notoriously susceptible to CYP450-mediated

-oxidation and aliphatic hydroxylation. By incorporating a cyclobutyl ring, the molecule gains significant steric bulk immediately adjacent to the ether linkage. This steric shielding restricts the enzymatic accessibility of the

Pharmacophore rationale and metabolic stability of the compound.

Synthetic Methodology & Reaction Mechanisms

The synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is achieved via the Williamson Ether Synthesis , a classic bimolecular nucleophilic substitution (

Mechanistic Causality in Reagent Selection

-

Base Selection (

vs. NaH): Sesamol (3,4-methylenedioxyphenol) possesses a relatively low pKa (~10). Therefore, a mild base like Potassium Carbonate ( -

Solvent Selection (DMF):

reactions are highly sensitive to solvent effects. N,N-Dimethylformamide (DMF) is chosen because it is a polar aprotic solvent. It heavily solvates the potassium cation but leaves the phenoxide anion relatively unsolvated (naked), lowering the activation energy required for the nucleophile to attack the electrophile. -

Thermal Kinetics (80°C): While cyclobutylmethyl bromide is a primary alkyl halide, the adjacent cyclobutyl ring introduces neopentyl-like steric hindrance that slows down the

trajectory ([3]). Elevating the reaction temperature to 80°C provides the necessary kinetic energy to overcome this steric barrier without degrading the benzodioxole core.

Synthetic workflow for 5-(Cyclobutylmethoxy)-1,3-benzodioxole via SN2.

Standardized Experimental Protocol (Self-Validating System)

To ensure high reproducibility and trustworthiness, the following protocol is designed as a self-validating system, embedding analytical checkpoints directly into the workflow.

Step 1: Phenoxide Generation

-

Charge a flame-dried round-bottom flask with Sesamol (1.0 equivalent) and anhydrous

(1.5 equivalents). -

Suspend the mixture in anhydrous DMF (to achieve a 0.5 M concentration).

-

Stir vigorously at room temperature for 30 minutes under an inert nitrogen atmosphere. Validation: The solution will transition to a darker hue, indicating the successful formation of the phenoxide anion.

Step 2: Electrophilic Alkylation

-

Add Cyclobutylmethyl bromide (1.1 equivalents) dropwise via syringe.

-

Attach a reflux condenser and heat the reaction mixture to 80°C for 12 hours.

-

In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (10% EtOAc in Hexanes). The starting material (sesamol) will stain intensely with Phosphomolybdic Acid (PMA). The reaction is complete when the sesamol spot disappears and a new, higher-

spot (the lipophilic ether product) dominates.

Step 3: Quenching and Phase Extraction

-

Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water.

-

Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times.

-

Critical Wash Step: Wash the combined organic layers with copious amounts of brine (at least 5 times). Causality: DMF is highly miscible with water. Extensive aqueous washing is mandatory to partition the DMF out of the organic layer, preventing it from co-eluting during chromatography or suppressing NMR signals.

Step 4: Purification and Structural Validation

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 0% to 10% EtOAc in Hexanes).

-

Self-Validating Analytical Release:

-

LC-MS (ESI+): Confirm the mass. Expected

: 207 -

¹H NMR (CDCl₃, 400 MHz): Confirm structure via three diagnostic signals:

-

A sharp singlet at ~5.90 ppm (integrating for 2H), confirming the intact 1,3-benzodioxole ring.

-

A doublet at ~3.80 ppm (integrating for 2H), confirming the new ether

linkage. -

A multiplet at ~2.70 ppm (integrating for 1H), confirming the cyclobutyl methine proton.

-

-

References

1. 2. 3. 4. 5.

Sources

- 1. 1185836-74-1_5-(Cyclobutylmethoxy)-1,3-benzodioxoleCAS号:1185836-74-1_5-(Cyclobutylmethoxy)-1,3-benzodioxole【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. 1185836-74-1_5-(Cyclobutylmethoxy)-1,3-benzodioxoleCAS号:1185836-74-1_5-(Cyclobutylmethoxy)-1,3-benzodioxole【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

Discovery and history of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

Discovery, Synthesis, and Pharmacological Utility of 5-(Cyclobutylmethoxy)-1,3-benzodioxole: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the architectural foundation for next-generation therapeutics. 5-(Cyclobutylmethoxy)-1,3-benzodioxole (CAS 1185836-74-1) is one such highly specialized building block[1]. While not a standalone marketed drug, this compound represents a critical intersection of two highly effective pharmacophores: the metabolically stable 1,3-benzodioxole core and the lipophilic, sterically demanding cyclobutylmethoxy substituent. This whitepaper provides an in-depth technical analysis of its discovery trajectory, physicochemical properties, synthetic methodologies, and mechanistic utility in modern drug discovery, particularly in the modulation of Phosphodiesterase 4 (PDE4) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Chemical Identity & Structural Rationale

The molecular architecture of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is deliberately designed to optimize target binding and pharmacokinetic (PK) profiles.

-

The 1,3-Benzodioxole Core: Functioning as a bioisostere for catechol, the methylenedioxy ring masks the reactive hydroxyl groups, preventing rapid Phase II metabolism (glucuronidation/sulfation) while maintaining the electronic distribution necessary for hydrogen bond acceptance.

-

The Cyclobutylmethoxy Substituent: The addition of a cycloalkyl ether at the 5-position introduces a rigid, hydrophobic moiety. The cyclobutane ring provides a unique steric bulk that optimally fills hydrophobic pockets in target proteins, enhancing binding affinity while resisting the rapid oxidative cleavage typically seen with linear alkyl ethers[2].

Historical Context & Discovery Trajectory

The history of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is rooted in the evolution of structure-activity relationship (SAR) optimization during the late 20th and early 21st centuries.

Historically, the benzodioxole motif was derived from natural products like safrole and piperine. However, its true pharmacological potential was unlocked when researchers began utilizing it as a stable scaffold for central nervous system (CNS) and respiratory drugs. In the 1990s, the discovery of selective PDE4 inhibitors (such as Roflumilast) demonstrated that attaching bulky cycloalkylmethoxy groups (e.g., cyclopropylmethoxy or cyclobutylmethoxy) to aromatic rings drastically improved competitive inhibition of the PDE4 enzyme[2].

More recently, this specific scaffold has been heavily utilized in the development of CFTR modulators. Patents detailing the synthesis of CFTR potentiators frequently highlight cyclobutylmethoxy-substituted aromatics as critical intermediates to enhance the channel activity of mutated CFTR proteins at the cell surface[3].

Physicochemical Profiling

To understand why this building block is favored in library synthesis, we must analyze its quantitative physicochemical parameters. The data below illustrates its high ligand efficiency and suitability for oral drug formulation.

Table 1: Physicochemical Properties of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

| Property | Value | Pharmacological Significance |

| Molecular Formula | C12H14O3 | Defines the core lipophilic scaffold. |

| Molecular Weight | 206.24 g/mol | Highly ligand-efficient (<300 Da), allowing for further functionalization without violating Lipinski's Rule of 5. |

| LogP (Calculated) | ~3.2 | Optimal lipophilicity for passive transcellular membrane permeability and blood-brain barrier (BBB) penetration. |

| Topological Polar Surface Area | 27.69 Ų | Low TPSA ensures excellent cellular uptake and minimizes non-specific aqueous solvation penalties. |

| H-Bond Donors | 0 | Absence of donors reduces the desolvation penalty during target binding. |

| H-Bond Acceptors | 3 | The ether and dioxole oxygens facilitate critical dipole interactions with target receptor residues. |

Experimental Protocols: Synthesis & Validation

The synthesis of 5-(Cyclobutylmethoxy)-1,3-benzodioxole requires precise control over nucleophilic substitution to prevent the cleavage of the sensitive benzodioxole ring. The following protocol details a highly optimized, self-validating workflow.

Protocol: SN2 Alkylation of Sesamol

1. Reagent Preparation: Dissolve 1.0 equivalent of Sesamol (5-hydroxy-1,3-benzodioxole) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Causality: DMF is a polar aprotic solvent. It poorly solvates the intermediate phenoxide anion, leaving it "naked" and dramatically increasing its nucleophilicity for the subsequent substitution step.

2. Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ (pKa ~10.3) is perfectly matched to deprotonate the phenolic OH of sesamol (pKa ~10). It is basic enough to ensure quantitative conversion to the phenoxide, but mild enough to prevent base-catalyzed degradation of the methylenedioxy bridge.

3. Alkylation & Catalysis: Add 1.2 equivalents of (Bromomethyl)cyclobutane and 0.1 equivalents of Potassium Iodide (KI).

-

Causality: The primary alkyl bromide undergoes an SN2 substitution. The catalytic KI initiates an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide. This accelerates the reaction rate and overcomes the steric hindrance of the beta-branched cyclobutyl group.

4. Thermal Activation: Heat the reaction mixture to 80°C for 12 hours under an inert argon atmosphere.

-

Causality: The elevated temperature overcomes the activation energy barrier for the sterically demanding SN2 displacement. Argon prevents the oxidative degradation of the electron-rich aromatic ring at high temperatures.

-

Self-Validating Step: Perform Thin-Layer Chromatography (TLC) monitoring (UV 254 nm, 4:1 Hexanes/EtOAc). The protocol is validated when the sesamol starting material (Rf ~0.3) completely disappears, replaced by a single, highly non-polar product spot (Rf ~0.7). Do not proceed to workup until this conversion is visually confirmed.

5. Workup & Isolation: Quench the reaction with ice water. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Step-by-step synthesis workflow of 5-(Cyclobutylmethoxy)-1,3-benzodioxole via SN2 alkylation.

Mechanistic Pharmacology & Signaling Pathways

When integrated into a larger pharmacophore, the 5-(Cyclobutylmethoxy)-1,3-benzodioxole motif acts as a potent anchor within the hydrophobic binding pockets of target enzymes. Its most prominent mechanistic application is in the competitive inhibition of Phosphodiesterase 4 (PDE4)[2].

In airway smooth muscle and immune cells, PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive AMP. By incorporating the cyclobutylmethoxy-benzodioxole scaffold, inhibitors achieve deep insertion into the bimetallic (Zn²⁺/Mg²⁺) catalytic pocket of PDE4. The benzodioxole oxygens coordinate with the metal ions, while the cyclobutylmethoxy group locks into the hydrophobic Q-pocket, preventing substrate access.

This inhibition triggers a robust intracellular signaling cascade: the accumulation of cAMP allosterically activates Protein Kinase A (PKA). PKA subsequently translocates to the nucleus to phosphorylate the cAMP Response Element-Binding Protein (CREB), ultimately driving the transcription of anti-inflammatory genes (e.g., IL-10) and suppressing pro-inflammatory cytokines (e.g., TNF-α).

Signaling cascade illustrating PDE4 inhibition by benzodioxole derivatives and cAMP elevation.

Conclusion

The compound 5-(Cyclobutylmethoxy)-1,3-benzodioxole is a masterclass in rational drug design. By merging the metabolic resilience of the benzodioxole ring with the precise steric and lipophilic parameters of a cyclobutylmethoxy group, chemists have created a privileged intermediate. Whether utilized in the synthesis of respiratory anti-inflammatories or cutting-edge CFTR modulators, this scaffold remains a cornerstone of modern medicinal chemistry workflows.

References

-

[1] 5-cyclobutylmethoxy-benzo[1,3]dioxole|1185836-74-1 - MOLBASE. MOLBASE Chemical Directory.

-

[3] US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator. Google Patents.

-

New Fluorination Strategies and Reagents. SFU Library Thesis Template.

-

[2] US5712298A - Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors. Google Patents.

Sources

- 1. 5-cyclobutylmethoxy-benzo[1,3]dioxole|1185836-74-1 - MOLBASE Encyclopedia [m.molbase.com]

- 2. US5712298A - Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors - Google Patents [patents.google.com]

- 3. US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator - Google Patents [patents.google.com]

The Synthesis and Functionalization of 1,3-Benzodioxole Architectures: A Technical Guide for Drug Development

Executive Summary & Chemical Significance

The 1,3-benzodioxole (methylenedioxybenzene) motif is a privileged heterocyclic scaffold in modern medicinal chemistry, agrochemicals, and fragrance development[1]. Characterized by a benzene ring fused to a five-membered dioxole ring, this electron-rich architecture is an integral component of numerous natural products (e.g., piperine, sesamol) and active pharmaceutical ingredients (APIs) such as paroxetine and tadalafil[2],[3]. The presence of the two adjacent oxygen atoms significantly increases the electron density of the aromatic system, facilitating regioselective electrophilic substitutions and providing a versatile building block for structure-activity relationship (SAR) optimization[4],[1].

This whitepaper provides an in-depth mechanistic review of classical and advanced synthetic methodologies for 1,3-benzodioxole compounds, offering field-proven protocols and causality-driven insights for application scientists and drug development professionals.

Classical Synthesis: The Catechol-Dihalomethane Route

The foundational methodology for synthesizing the unsubstituted 1,3-benzodioxole core involves the condensation of catechol (1,2-dihydroxybenzene) with a methylene halide (typically dichloromethane or dibromomethane) under strongly basic conditions[4],[5].

Mechanistic Rationale

The reaction operates under a delicate balance of thermodynamic and kinetic controls. A strong base (such as NaOH or K₂CO₃) is required to deprotonate the catechol, generating a highly reactive catecholate dianion[5].

Causality of Solvent Selection: The choice of solvent is the most critical parameter in this reaction. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are strictly utilized. These solvents effectively solvate the alkali metal cations (Na⁺ or K⁺) but leave the catecholate dianion "naked" and unsolvated, thereby maximizing its nucleophilicity[4],[5].

Following the first nucleophilic attack on the dihalomethane, a monoalkylated intermediate is formed. To prevent intermolecular polymerization (which yields unwanted polyether byproducts), the reaction must favor intramolecular cyclization. This is achieved either by maintaining high dilution or by employing phase-transfer catalysis, which keeps the local concentration of the intermediate low enough to entropically favor ring closure.

Mechanistic pathway of 1,3-benzodioxole synthesis via nucleophilic substitution.

Protocol 1: Classical Synthesis of 1,3-Benzodioxole

Note: This protocol utilizes a self-validating feedback loop to ensure intermediate integrity.

-

Reagent Preparation: Dissolve 182 mmol of catechol in 200 mL of anhydrous DMSO under an inert nitrogen atmosphere.

-

Deprotonation: Slowly add an aqueous solution of NaOH (582 mmol, 19.4 M) dropwise.

-

In-Process Validation: The solution will transition to a dark green/black color, visually confirming the generation of the catecholate dianion[5].

-

-

Alkylation: Heat the mixture to 90–100 °C. Introduce dichloromethane (CH₂Cl₂) dropwise over 60 minutes to maintain a low steady-state concentration of the electrophile, favoring intramolecular cyclization.

-

Isolation: Quench the reaction with water and extract using diethyl ether. Wash the organic layer with dilute NaOH to remove unreacted catechol.

-

Analytical Validation: Perform GC-MS analysis on the organic extract. A successful synthesis is confirmed by a primary chromatographic peak yielding a molecular ion (M⁺) at m/z 122, verifying the formation of the methylenedioxy bridge[5].

Advanced Green Synthetic Methodologies

While the classical route is robust, it relies on toxic halogenated solvents and long reaction times. Modern pharmaceutical development demands eco-sustainable ("green") approaches that improve yield and process intensification[1],[3].

Microwave-Assisted Synthesis with Polyphosphoric Acid (PPA)

The synthesis of 2-substituted 1,3-benzodioxoles can be drastically accelerated using microwave irradiation. In this approach, Polyphosphoric Acid (PPA) serves a dual purpose: it acts as a solvent and a cyclizing acid catalyst[6].

Causality of Catalysis: The H⁺ ions from PPA protonate the carbonyl oxygen of the reactant (e.g., benzoic acid), creating a highly electrophilic center. The hydroxyl group of catechol attacks this center, forming a tetrahedral intermediate that rapidly dehydrates and cyclizes into the 1,3-benzodioxole ring[3],[6]. This method reduces reaction times from hours to mere seconds (30–120 sec) and eliminates the need for toxic organic solvents[6].

Montmorillonite Clay Catalysis

For the synthesis of highly sterically hindered 2,2-disubstituted 1,3-benzodioxoles, solid acid catalysts like Montmorillonite KSF or K-10 clays are utilized[2]. By reacting catechol with ketones in toluene under azeotropic distillation, the clay acts as a highly efficient proton donor. The crude products are easily isolated simply by filtering off the solid catalyst and evaporating the solvent, bypassing tedious aqueous workups[2].

Green chemistry workflow for microwave-assisted 1,3-benzodioxole synthesis.

Protocol 2: Microwave-Assisted Synthesis of 2-Phenyl-1,3-Benzodioxole

-

Mixture Preparation: Homogenize equimolar amounts of catechol and benzoic acid in a microwave-safe reaction vessel.

-

Catalyst Addition: Add 5-10 equivalents of Polyphosphoric Acid (PPA). Ensure complete coating of the solid reactants.

-

Irradiation: Subject the vessel to microwave irradiation (approx. 300W) for 30 to 120 seconds.

-

Quenching: Carefully pour the hot, viscous mixture into crushed ice.

-

In-Process Validation: The immediate precipitation of a solid mass indicates successful dehydration and cyclization[6].

-

-

Purification: Filter the crude solid under a vacuum and recrystallize from hot ethanol.

-

Analytical Validation: Utilize FT-IR spectroscopy. The complete disappearance of the broad catechol -OH stretching band (3200–3600 cm⁻¹) and the emergence of strong C-O-C asymmetric stretching bands (1050–1250 cm⁻¹) confirms structural closure[3].

Late-Stage Functionalization & Pharmaceutical Applications

The 1,3-benzodioxole core is highly amenable to late-stage functionalization, making it a critical asset in drug discovery.

-

Transition-Metal Catalyzed C-H Activation: Direct arylation of the 1,3-benzodioxole core can be achieved using Palladium catalysis. Utilizing Na₂PdCl₄ (0.05–1 mol %), pivalic acid, and K₂CO₃ at 120 °C yields 4-substituted aryl derivatives with >80% efficiency[7].

-

Biological Activity: Derivatives of this scaffold exhibit profound biological activities. For instance, 1,3-benzodioxole-5-acetic acid methyl ester demonstrates significant in vitro growth inhibitory activity across 52 human tumor cell lines[8]. Furthermore, specific N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide derivatives have been synthesized and identified as potent TIR1 auxin receptor agonists, heavily outperforming traditional root growth promoters in agricultural applications[9],[10].

Quantitative Data Analysis

The following table summarizes the operational metrics of the discussed synthetic methodologies, providing a comparative baseline for process chemists.

| Methodology | Reagents / Catalyst | Solvent System | Reaction Time | Typical Yield (%) | Key Process Advantage |

| Classical Alkylation | CH₂Cl₂ / NaOH | DMSO or DMF | 2 - 4 Hours | 60 - 75% | Scalable for simple, unsubstituted cores. |

| Microwave + PPA | Benzoic Acids / PPA | None (PPA acts as solvent) | 30 - 120 Seconds | 60 - 85% | Eco-sustainable; drastically reduced energy utilization[6]. |

| Clay Catalysis | Ketones / Montmorillonite KSF | Toluene (Azeotropic) | 2.7 - 24 Hours | 70 - 90% | Excellent for sterically hindered 2,2-disubstituted derivatives[2]. |

| Pd-Catalyzed Arylation | Aryl Bromides / Na₂PdCl₄ | Diethylacetamide | 12 - 24 Hours | >80% | Enables late-stage C-H functionalization at the 4-position[7]. |

References

- Understanding 1,3-Benzodioxole - ChemicalBook. ChemicalBook.

- Montmorillonite clay catalysis. Part 14.1 A facile synthesis of 2-substituted and 2,2-disubstituted 1,3-benzodioxoles. RSC.

- SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN. D-NB.

- 1,3-Benzodioxole - KCIL Chemofarbe Group. KCIL Global.

- Forensic MDMA Impurity Profiling. Scribd.

- 1,3‐Benzodioxole derivatives in pharmaceutical chemistry.

- Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Arabian Journal of Chemistry.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.

- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.

- Microwave-assisted green synthesis of 1, 3-benzodioxole deriv

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC.

Sources

- 1. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. Montmorillonite clay catalysis. Part 14.1 A facile synthesis of 2-substituted and 2,2-disubstituted 1,3-benzodioxoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 10. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation into 5-(Cyclobutylmethoxy)-1,3-benzodioxole Reactivity: A Technical Guide

Executive Summary

The compound 5-(Cyclobutylmethoxy)-1,3-benzodioxole represents a highly functionalized, polyoxygenated aromatic system with significant potential in medicinal chemistry as a privileged pharmacophore. This whitepaper provides an in-depth mechanistic analysis of its reactivity, focusing on the chemoselectivity and regioselectivity dictated by its dual-ether structural motifs. By dissecting its electronic profile, we establish field-proven protocols for Electrophilic Aromatic Substitution (EAS) and controlled ether cleavage.

Structural Anatomy & Electronic Profile

To predict the reactivity of 5-(Cyclobutylmethoxy)-1,3-benzodioxole, one must first analyze the electronic contributions of its substituents. The molecule features a central benzene ring fused to a 1,3-dioxole ring, with an exocyclic cyclobutylmethoxy group at the C5 position.

-

The 1,3-Benzodioxole Core: The two oxygen atoms (O1 and O3) of the methylenedioxy bridge donate electron density into the aromatic

-system via a strong mesomeric (+M) effect. This elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring exceptionally nucleophilic. -

The Cyclobutylmethoxy Substituent: The ether oxygen at C5 provides an additional +M effect. The cyclobutyl ring adds significant lipophilic bulk, which plays a critical role in dictating the steric hindrance around the aromatic core.

Causality in Reactivity: The synergistic electron-donating effects of three oxygen atoms make this molecule highly susceptible to electrophilic attack. However, the bulky cyclobutylmethoxy group acts as a steric shield, heavily biasing the regiochemical outcome of any substitution event.

Electrophilic Aromatic Substitution (EAS) Dynamics

Because of the strong +M effect of the oxygen atoms, the 1,3-benzodioxole ring is highly activated towards EAS[1]. The mechanism involves an initial rate-determining interaction of the

Regioselectivity: The C6 vs. C4 Conundrum

When subjecting 5-(Cyclobutylmethoxy)-1,3-benzodioxole to EAS, the incoming electrophile faces a choice between the C4 and C6 positions:

-

C6 Position: Activated by the para-directing effect of the O3 dioxole oxygen and the ortho-directing effect of the C5 ether oxygen. It is relatively unhindered.

-

C4 Position: Activated by the ortho-directing effect of the O3 dioxole oxygen and the ortho-directing effect of the C5 ether oxygen. However, it is sterically trapped between the dioxole ring and the bulky cyclobutyl ring.

Fig 1. Divergent reactivity pathways of 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

Ether Cleavage and De-methylenation Pathways

The molecule contains two distinct ether environments: the exocyclic alkyl aryl ether and the cyclic acetal-like methylenedioxy bridge. Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction [3]. During acidic cleavage, the ether oxygen is protonated (or coordinated by a Lewis acid) to form a good leaving group [4].

Strong Lewis acids, such as boron tribromide (BBr3), are commonly used to cleave aryl ethers [5].

Chemoselectivity Challenges

-

Exocyclic Cleavage: The C5 cyclobutylmethoxy oxygen is more sterically accessible and slightly more basic than the delocalized dioxole oxygens.

-

De-methylenation: The 1,3-benzodioxole ring is highly sensitive to BBr3. The release of ring strain upon opening the 5-membered dioxole ring provides a thermodynamic driving force to form a catechol derivative.

-

Causality: To selectively cleave the cyclobutylmethoxy group without destroying the methylenedioxy bridge, reactions must be strictly kinetically controlled at cryogenic temperatures (-78 °C) using stoichiometric limits of the Lewis acid.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that reactive intermediates are safely quenched and side reactions are minimized.

Protocol A: Regioselective Bromination (EAS)

Using standard Br2 with a Lewis acid (FeBr3) on this highly activated ring would lead to uncontrollable polybromination. Instead, N-Bromosuccinimide (NBS) is utilized to provide a low, steady concentration of electrophilic bromine.

-

Initiation: Dissolve 5-(Cyclobutylmethoxy)-1,3-benzodioxole (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C. Rationale: Starting at 0 °C controls the initial exothermic reaction, preventing kinetic over-bromination.

-

Electrophile Addition: Add NBS (1.05 eq) portion-wise over 15 minutes.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Self-Validating Quench: Add a saturated aqueous solution of Sodium Thiosulfate (Na2S2O3). Rationale: Na2S2O3 acts as a reducing agent, instantly neutralizing any unreacted NBS or trace Br2 into benign bromide salts, preventing downstream oxidative degradation during workup.

-

Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over MgSO4, filter, and concentrate in vacuo. Purify the C6-bromo derivative via flash column chromatography.

Fig 2. Step-by-step workflow for the regioselective bromination via EAS.

Protocol B: Controlled Lewis Acid-Mediated Cleavage

-

Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Complexation: Dropwise addition of BBr3 (1.1 eq, 1.0 M in DCM). Rationale: Cryogenic temperatures kinetically favor coordination to the more accessible exocyclic ether over the dioxole oxygens.

-

Cleavage: Stir at -78 °C for 1 hour.

-

Self-Validating Quench: Quench the reaction strictly at -78 °C by the slow addition of anhydrous Methanol. Rationale: Methanol reacts with excess BBr3 to form volatile trimethyl borate [B(OMe)3] and HBr. Quenching directly with water can be violently exothermic and trap boron-product complexes, drastically lowering yields.

-

Workup: Warm to room temperature, neutralize with saturated NaHCO3, and extract with Ethyl Acetate.

Quantitative Data Summaries

To facilitate rapid experimental design, the predicted reactivity profiles are quantified in the tables below based on the mechanistic principles discussed.

Table 1: Quantitative Regioselectivity Profile in EAS (Bromination)

| Substitution Position | Directing Group Influence | Steric Hindrance Factor | Predicted Yield (%) |

| C6 | Synergistic (+M from O3 and C5-O) | Low | > 90% |

| C4 | Synergistic (+M from O3 and C5-O) | High (Flanked by rings) | < 5% |

| C7 | Single (+M from O1) | Low | < 1% |

Table 2: Chemoselectivity Matrix in BBr3-Mediated Cleavage

| BBr3 Equivalents | Temperature Profile | Primary Bond Cleaved | Major Isolated Product |

| 1.1 eq | -78 °C (1 hour) | Exocyclic C-O (C5) | 1,3-Benzodioxol-5-ol |

| 3.0+ eq | 25 °C (12 hours) | Methylenedioxy bridge | 5-(Cyclobutylmethoxy)benzene-1,2-diol |

| > 5.0 eq | Reflux (DCM) | Global Cleavage | Benzene-1,2,4-triol |

Conclusion

The reactivity of 5-(Cyclobutylmethoxy)-1,3-benzodioxole is a masterclass in balancing electronic activation with steric hindrance. By understanding the synergistic +M effects of its polyoxygenated core, researchers can confidently predict C6-regioselectivity in EAS reactions. Furthermore, recognizing the thermodynamic vulnerabilities of the methylenedioxy bridge allows for the precise tuning of Lewis acid conditions to achieve chemoselective ether cleavage, ensuring high-yielding functionalization for downstream drug development.

References

-

Ether Cleavage - Wikipedia. Available at: [Link]

-

Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at:[Link]

-

4.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Available at:[Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - Michigan State University (MSU) Chemistry. Available at:[Link]

-

Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps. Available at:[Link]

Sources

Theoretical Studies and Computational Modeling of 5-(Cyclobutylmethoxy)-1,3-benzodioxole: A Comprehensive Guide to In Silico Profiling

Executive Summary & Rationale

The compound 5-(Cyclobutylmethoxy)-1,3-benzodioxole (5-CBMB) represents a highly intriguing structural scaffold in modern medicinal chemistry and fragrance design. It combines the classic 1,3-benzodioxole (methylenedioxybenzene) pharmacophore with a sterically demanding, lipophilic cyclobutylmethoxy ether at the 5-position.

As a Senior Application Scientist, I approach the computational modeling of this molecule not merely as a structural exercise, but as a predictive framework for its pharmacokinetic and pharmacodynamic behavior. The benzodioxole ring is a "privileged scaffold" but carries a well-documented liability: it is highly susceptible to bioactivation by Cytochrome P450 (CYP450) enzymes, often leading to mechanism-based inhibition (MBI) [1]. The addition of the cyclobutylmethoxy group alters the molecule's stereoelectronic profile, lipophilicity, and steric bulk, which in turn dictates its binding orientation within enzyme active sites.

This whitepaper outlines a self-validating computational pipeline—spanning Density Functional Theory (DFT), molecular docking, molecular dynamics (MD), and ADMET profiling—designed to interrogate the physicochemical properties and biological reactivity of 5-CBMB.

Computational Workflow Architecture

To ensure scientific integrity, every in silico experiment must build upon the validated outputs of the previous step. The workflow below illustrates the causal chain of our computational methodology: quantum mechanics defines the baseline geometry and electron density, which informs the molecular docking parameters, which are subsequently validated by the thermodynamic rigor of molecular dynamics.

Fig 1. Sequential in silico workflow for the computational profiling of 5-CBMB.

Quantum Mechanical Profiling: Density Functional Theory (DFT)

Causality & Methodological Choice

The non-planarity of the 1,3-benzodioxole ring is driven by the anomeric effect—an interaction between a nonbonded oxygen

Protocol 1: DFT Geometry Optimization & Electronic Mapping

-

Initial Conformational Search: Generate 3D conformers of 5-CBMB using the MMFF94 force field to identify the lowest-energy starting structure.

-

Quantum Optimization: Submit the lowest-energy conformer to Gaussian 16 using the opt freq B3LYP/6-311++G(d,p) keyword string.

-

Self-Validation Checkpoint (Frequency Calculation): Analyze the output for imaginary frequencies. A true global/local minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state; the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

-

Electronic Mapping: Calculate the Frontier Molecular Orbitals (HOMO/LUMO) to determine chemical hardness and reactivity. Generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic (red) and electrophilic (blue) regions, focusing on the electron density around the methylenedioxy oxygen atoms [3].

Quantitative Data: Thermochemical & Electronic Properties

Table 1: Computed Electronic Properties of 5-CBMB (B3LYP/6-311++G(d,p))

| Property | Computed Value | Chemical Implication |

| Total Energy (Hartree) | -652.418 | Thermodynamic stability of the optimized conformer. |

| Dipole Moment (Debye) | 2.14 | Moderate polarity, driven by the asymmetrical ether linkages. |

| HOMO Energy (eV) | -5.82 | High electron-donating capacity of the benzodioxole ring. |

| LUMO Energy (eV) | -0.95 | Resistance to nucleophilic attack. |

| Energy Gap ( | 4.87 | Indicates a stable, relatively unreactive ground state molecule. |

Mechanism-Based Inhibition (MBI) & Molecular Docking

Causality & Methodological Choice

Benzodioxole derivatives are notorious for causing time-dependent, mechanism-based inhibition (MBI) of Cytochrome P450 enzymes, particularly CYP3A4 [1]. The mechanism involves the oxidation of the methylenedioxy carbon (

Fig 2. Mechanism-based inhibition of CYP450 by benzodioxole derivatives via carbene formation.

Protocol 2: CYP3A4 Molecular Docking

-

Protein Preparation: Retrieve the crystal structure of human CYP3A4 (e.g., PDB ID: 4NY4). Remove co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman charges. Retain the Heme prosthetic group and assign appropriate iron parameters.

-

Ligand Preparation: Import the DFT-optimized 5-CBMB structure. Assign Gasteiger charges and define rotatable bonds (specifically the ether linkages connecting the cyclobutyl group).

-

Grid Box Definition: Center the grid box explicitly on the Heme iron atom (

) with dimensions (e.g., 25 × 25 × 25 Å) sufficient to encompass the catalytic pocket. -

Docking Execution: Run AutoDock Vina using an exhaustiveness of 24.

-

Self-Validation Checkpoint (Pose Analysis): Analyze the top 5 poses. If the distance between the methylenedioxy carbon of 5-CBMB and the Heme iron is

Å, the molecule is flagged as a high-risk candidate for MBI.

Molecular Dynamics (MD) Simulation Protocol

Causality & Methodological Choice

Static docking poses represent a single snapshot in a vacuum. To validate the stability of the 5-CBMB/CYP3A4 complex and account for induced-fit conformational changes, we employ Molecular Dynamics. MD introduces explicit solvent, temperature, and pressure, allowing us to calculate the Root Mean Square Deviation (RMSD) to prove whether the ligand remains stably bound in the MBI-susceptible orientation over time.

Protocol 3: 100 ns MD Trajectory

-

Topology Generation: Generate the ligand topology for 5-CBMB using the CGenFF server (CHARMM36 force field).

-

System Assembly: Place the CYP3A4-ligand complex in a dodecahedral box. Solvate with the TIP3P water model, ensuring a minimum distance of 1.0 nm between the protein and the box edge.

-

Neutralization: Add physiological concentrations of

and -

Energy Minimization: Run a steepest-descent minimization (max 50,000 steps). Validation Checkpoint: Ensure the maximum force (

) is -

Equilibration:

-

Run 100 ps of NVT (constant Volume and Temperature at 300 K) using the V-rescale thermostat.

-

Run 100 ps of NPT (constant Pressure and Temperature at 1 bar) using the Parrinello-Rahman barostat.

-

-

Production Run: Execute a 100 ns unconstrained production MD run.

-

Trajectory Analysis: Extract the RMSD of the protein backbone and the ligand. A ligand RMSD that plateaus with fluctuations

nm indicates a highly stable binding mode.

ADMET & Drug-Likeness Evaluation

To contextualize 5-CBMB for drug development or formulation, we must evaluate its pharmacokinetic profile. The cyclobutylmethoxy group significantly increases lipophilicity compared to the unsubstituted benzodioxole core, which enhances blood-brain barrier (BBB) penetration but may reduce aqueous solubility.

Table 2: In Silico ADMET Profiling of 5-CBMB

| Parameter | Predicted Value | Pharmacokinetic Interpretation |

| Molecular Weight | 206.24 g/mol | Ideal for small-molecule drug discovery (< 500 Da). |

| LogP (Lipophilicity) | 2.85 | Optimal for gastrointestinal absorption and BBB penetration. |

| Topological Polar Surface Area | 27.7 Ų | Highly permeable; easily crosses cellular membranes (< 140 Ų). |

| H-Bond Donors / Acceptors | 0 / 3 | Complies strictly with Lipinski’s Rule of Five. |

| Rotatable Bonds | 3 | High conformational stability, minimizing entropic penalty upon binding. |

| CYP3A4 Inhibition Risk | High | Structural alert (methylenedioxy ring) necessitates empirical in vitro validation. |

Conclusion

The theoretical modeling of 5-(Cyclobutylmethoxy)-1,3-benzodioxole reveals a molecule with excellent baseline drug-likeness and physicochemical stability, as validated by DFT metrics. However, the integration of molecular docking and mechanistic pathway analysis highlights a critical structural liability: the potential for mechanism-based inhibition of CYP450 enzymes. By utilizing this self-validating computational workflow, researchers can confidently predict these liabilities prior to synthesis, allowing for rational structural modifications (e.g., deuteration of the methylenedioxy bridge) to mitigate toxicity while preserving the favorable lipophilic profile imparted by the cyclobutylmethoxy moiety.

References

-

Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes Frontiers in Pharmacology URL:[Link]

-

Experimental and Computational Thermochemistry of 1,3-Benzodioxole Derivatives Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

-

Synthesis, Single Crystal X-ray Structure, DFT Computations, Hirshfeld Surface Analysis and Molecular Docking Simulations on ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone Molecules (MDPI) URL:[Link]

Introduction: Contextualizing 5-(Cyclobutylmethoxy)-1,3-benzodioxole in Drug Development

An In-Depth Technical Guide to the Solubility and Stability of 5-(Cyclobutylmethoxy)-1,3-benzodioxole

The 1,3-benzodioxole moiety is a foundational scaffold in medicinal and agrochemical chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives are explored for applications ranging from anticancer agents to insecticide synergists.[3][4][5] The subject of this guide, 5-(Cyclobutylmethoxy)-1,3-benzodioxole, combines this privileged core with a cyclobutylmethoxy substituent. The introduction of a cyclobutyl group is a strategic design element in modern medicinal chemistry, often employed to enhance metabolic stability, improve potency, and fine-tune the physicochemical profile of a lead compound.[6][7]

A comprehensive understanding of the solubility and stability of any novel chemical entity is a non-negotiable prerequisite for its advancement through the drug development pipeline. These fundamental properties dictate formulation strategies, bioavailability, storage conditions, and shelf-life, and are scrutinized under rigorous regulatory guidelines.[8][9][10]

Due to the novelty of 5-(Cyclobutylmethoxy)-1,3-benzodioxole, extensive experimental data is not yet publicly available. Therefore, this guide adopts a predictive and methodological approach. By synthesizing data from the core 1,3-benzodioxole structure and its well-characterized analogue, Piperonyl Butoxide (PBO), we will establish a scientifically grounded framework for researchers to empirically determine the solubility and stability of the target compound.

Part 1: Solubility Profile - Predictions and Experimental Determination

The solubility of an active pharmaceutical ingredient (API) in both aqueous and organic media is a critical determinant of its behavior from formulation to in-vivo absorption. Based on its structure—a hydrophobic benzodioxole core and a lipophilic cyclobutylmethoxy side chain—we can predict its general solubility characteristics.

Predicted Solubility Characteristics

The parent 1,3-benzodioxole is described as sparingly soluble in water due to its hydrophobic nature but is significantly more soluble in common organic solvents.[11] Similarly, Piperonyl Butoxide (PBO), which also features a long ether side chain, exhibits negligible solubility in water while being soluble in all common organic solvents.[12][13][14] Therefore, a similar profile is anticipated for 5-(Cyclobutylmethoxy)-1,3-benzodioxole.

| Solvent Type | Predicted Solubility | Rationale & Supporting Evidence |

| Aqueous Media (e.g., Water, Buffers) | Low to Negligible | The molecule is predominantly non-polar. The hydrophobic benzene ring and cyclobutyl group limit favorable interactions with polar water molecules. This is consistent with data for 1,3-benzodioxole and PBO.[11][12] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor. Solubility is expected to be good, as seen with related structures.[11] |

| Non-Polar Organic Solvents (e.g., Chloroform, Dichloromethane, Hexane) | High | "Like dissolves like." The lipophilic character of the molecule ensures high solubility in non-polar environments. PBO is soluble in mineral oil and dichlorodifluoromethane.[13][14] |

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

To move from prediction to empirical data, a systematic solubility assessment is required. The following protocol outlines a standard workflow for determining both kinetic (apparent) and thermodynamic solubility.

Caption: Workflow for kinetic and thermodynamic solubility assessment.

-

Stock Solution Preparation : Prepare a high-concentration stock solution of 5-(Cyclobutylmethoxy)-1,3-benzodioxole, typically 10-20 mM in 100% DMSO.

-

Solvent Selection : Prepare a panel of relevant aqueous and organic solvents. For drug development, aqueous buffers at physiological pH values (e.g., pH 5.0, 7.4) are critical.

-

Kinetic Solubility Assay (Shake-Flask Method) :

-

Add a small aliquot of the DMSO stock solution to each test solvent (e.g., 5 µL into 495 µL, creating a 1% DMSO co-solvent system).

-

Seal the vials or plate and agitate at room temperature for a defined period (e.g., 2-4 hours) to allow for the dissolution of any precipitate.

-

Filter the resulting solutions through a 0.45 µm filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

-

Thermodynamic Solubility Assay :

-

Add an excess amount of the solid compound to each test solvent, ensuring that undissolved solid remains.

-

Seal the vials and agitate at a constant temperature (e.g., 25 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Separate the saturated solution from the excess solid by centrifugation and filtration.

-

Dilute the supernatant and quantify the concentration using a validated analytical method.

-

Part 2: Stability Profile and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways and establishing the intrinsic stability of a molecule.[15] Forced degradation, or stress testing, deliberately exposes the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods.[9][10][16]

Predicted Stability & Degradation Pathways

The 1,3-benzodioxole ring is generally stable due to its aromaticity.[2] However, the ether linkage (cyclobutylmethoxy ) is a potential site for chemical degradation. Data from PBO, which also contains an ether linkage, provides valuable insights. PBO is stable to hydrolysis under neutral and mild acidic/basic conditions in the dark but is susceptible to degradation in the presence of light (photolysis).[17][18]

-